
2'-Deoxyinosine
Vue d'ensemble
Description
2'-Deoxyinosine (2'-dI) is a naturally occurring purine nucleoside composed of hypoxanthine linked to a deoxyribose sugar. It arises from the deamination of 2'-deoxyadenosine (dA), where adenine loses an amino group to form hypoxanthine . Structurally, 2'-dI closely resembles 2'-deoxyguanosine (dG) but lacks the 2-amino group on its base, making it a "universal base" capable of forming hydrogen bonds with all four canonical DNA bases (A, T, C, G) . This property underpins its utility in molecular biology and therapeutic applications.
In biological systems, 2'-dI is implicated in DNA damage pathways, particularly under conditions of chronic inflammation where nitric oxide (•NO) induces nitrosative deamination of dA to form 2'-dI . Conversely, 2'-dI also plays beneficial roles, such as in the anti-proliferative aptamer AS1411, where its incorporation enhances G-quadruplex stability and tumor cell growth inhibition .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La désoxyinosine peut être synthétisée par plusieurs méthodes. Une approche courante consiste à désaminer la désoxyadénosine en utilisant l'adénosine désaminase. Cette enzyme catalyse la conversion de la désoxyadénosine en désoxyinosine en éliminant le groupe amino de la base adénine .
Une autre méthode implique la synthèse chimique de la désoxyinosine à partir de l'inosine. Ce processus comprend généralement la protection sélective des groupes hydroxyles sur le ribose, suivie de la réduction du groupe hydroxyle en position 2' en un atome d'hydrogène .
Méthodes de production industrielle
La production industrielle de la désoxyinosine fait souvent appel à des souches d'Escherichia coli recombinantes qui surexpriment les nucléoside phosphorylases. Ces enzymes facilitent la conversion de matières premières peu coûteuses, telles que la thymidine et l'adénine, en désoxyinosine sans avoir besoin de réactions chimiques complexes .
Analyse Des Réactions Chimiques
Nucleophilic Substitution at C2 Position
2'-Deoxyinosine serves as a precursor for synthesizing electrophilic intermediates like 2-chloro-2'-deoxyinosine and 2-tosyloxy-2'-deoxyinosine (Fig. 1A). These derivatives enable regioselective modifications through nucleophilic displacement reactions:
-
Chloro derivatives exhibit superior reactivity compared to tosyloxy analogues in cross-coupling reactions (e.g., Pd-catalyzed aryl amination) .
-
Substitution with amines or thiols yields N- or S-modified 2'-deoxyguanosine analogues, useful in probing DNA-protein interactions .
Table 1: Reactivity Comparison of Electrophilic this compound Derivatives
Radical-Mediated Reactions and DNA Damage
Oxidative stress generates nitrogen-centered radicals (e.g., dC· ) that interact with this compound, inducing tandem DNA lesions:
-
Hydrogen abstraction : dC· abstracts hydrogen atoms from thymidine's methyl group, forming thymidine peroxyl radicals (Fig. 1B) .
-
Hole transfer : Radical migration destabilizes adjacent bases, creating mutagenic lesions (e.g., 8-oxo-dG) .
-
Oxygen minimally impacts dC· decay ( ~53 μs) but accelerates secondary carbon-centered radical quenching () .
Mechanistic Insight :
This traceless process complicates lesion detection, necessitating stable radical precursors for study .
Reductive Cleavage of Halogenated Derivatives
Hydrated electrons () reduce 8-bromo-2'-deoxyinosine via one-electron transfer, forming C8 radicals (Fig. 1C):
-
Radical translocation : The C8 radical migrates to the sugar moiety, yielding C5' or C2' radicals .
-
Cyclization : C5' radicals cyclize to 5',8-cyclo-2'-deoxyinosine (), a biomarker of oxidative stress .
Table 2: Product Distribution in 8-Bromo-2'-Deoxyinosine Radiolysis
Radical Position | Product | Yield (%) | Diastereomeric Ratio |
---|---|---|---|
C5' | 5',8-cyclo-dI (5'R) | 80 | 4:1 (5'R:5'S) |
C2' | 2',8-cyclo-dI | 20 | Not reported |
Electron Adduct Formation and Protonation
Pulse radiolysis studies reveal this compound reacts with to form protonated adducts:
-
pH-dependent stability : The C8-protonated adduct dominates at neutral pH (), while heteroatom-protonated forms emerge in basic conditions (pH >11) .
-
Transformation kinetics : Adduct decay follows pseudo-first-order kinetics ( at pH 11) .
Key pKa Values :
These values highlight the adducts' susceptibility to pH-driven structural changes .
G-Quadruplex Stabilization in Aptamers
Incorporating this compound into G-rich aptamers (e.g., AS1411) enhances bioactivity:
-
Structural stabilization : this compound at loop positions (e.g., residues 12, 13) increases G-quadruplex stability () .
-
Antiproliferative effects : Modified aptamers exhibit 2.5-fold greater tumor cell growth inhibition (IC₅₀ = 0.8 μM vs. 2.0 μM for wild-type AS1411) .
Enzymatic Interconversion in Metabolism
Adenosine deaminase (ADA) catalyzes deoxyinosine formation from deoxyadenosine, linking it to immunodeficiency disorders:
Applications De Recherche Scientifique
Aptamer Development
Chemical Modification for Enhanced Bioactivity
2'-dI has been utilized to enhance the bioactivity of aptamers, particularly AS1411, a G-rich oligodeoxynucleotide aptamer known for its anti-proliferative properties. Research indicates that incorporating 2'-dI at specific positions within AS1411 significantly improves its binding affinity and therapeutic efficacy against cancer cells. For instance, modifications at positions 12, 13, 15, and 24 led to enhanced G-quartet formation and increased inhibition of DNA replication and tumor cell growth, demonstrating a potential for targeted cancer therapies .
Mechanistic Insights
Molecular dynamics simulations have elucidated the interaction mechanisms between 2'-dI-modified AS1411 and nucleolin, a protein implicated in cancer cell proliferation. The incorporation of 2'-dI alters the spatial conformation of the aptamer, which can enhance target binding and subsequent biological activity. Studies have shown that modified aptamers exhibit improved resistance to nucleases and maintain specificity for nucleolin while also inducing S-phase cell cycle arrest in treated cells .
Cancer Therapy
Synergistic Effects with Chemotherapeutics
2'-dI has been investigated for its potential to enhance the efficacy of chemotherapeutic agents. A notable study demonstrated that combining 2'-dI with 5-fluorouracil (FUra) significantly increased the sensitivity of colorectal cancer cell lines to treatment. The presence of 2'-dI was shown to enhance thymidine phosphorylase activity, leading to increased intracellular levels of active metabolites that potentiate the effects of FUra .
Animal Studies and Clinical Implications
In vivo studies have confirmed that 2'-dI-modified aptamers exhibit superior antitumor effects compared to their unmodified counterparts. For example, animal experiments using modified AS1411 demonstrated enhanced tumor suppression capabilities, suggesting that these modifications could lead to more effective cancer therapies with reduced side effects .
Nucleic Acid Chemistry
Base Pairing Properties
The unique structural characteristics of 2'-dI allow it to function as a "universal" base, capable of pairing with all four natural nucleotide bases. This property opens avenues for its application in creating novel nucleic acid constructs that can be utilized in gene editing and synthetic biology .
Miscoding Properties and Implications for Mutagenesis
Research into the miscoding properties of 2'-dI has revealed its potential role in mutagenesis related to chronic inflammation. The incorporation of 2'-dI into DNA can lead to mispairing during replication, which may contribute to carcinogenesis under certain conditions . Understanding these properties is crucial for developing strategies to mitigate the risks associated with DNA damage.
Case Studies and Experimental Findings
Mécanisme D'action
Deoxyinosine exerts its effects primarily through its incorporation into DNA and RNA. When incorporated into DNA, deoxyinosine can pair with cytosine, leading to A:T to G:C transition mutations. This mutagenic property is utilized in various research applications to study DNA repair and mutagenesis .
In addition, deoxyinosine can be metabolized by enzymes such as adenosine deaminase and nucleoside phosphorylases, which play roles in purine metabolism and nucleotide salvage pathways .
Comparaison Avec Des Composés Similaires
2'-Deoxyinosine vs. Inosine
- Structural Differences: Inosine contains a ribose sugar, whereas 2'-dI has deoxyribose.
- Functional Roles: Inosine is a RNA nucleoside involved in wobble base pairing during translation. It also exhibits neuroprotective properties, as observed in traumatic brain injury (TBI) recovery . 2'-dI is a DNA constituent with roles in mutagenesis and repair.
- Applications: Inosine is explored for neuroprotection and immunomodulation. 2'-dI is utilized in aptamers (e.g., AS1411) to enhance nuclease resistance and target binding .
This compound vs. 2'-Deoxyguanosine (dG)
- Structural Differences: dG retains a 2-amino group on its purine base, enabling three hydrogen bonds with cytosine. 2'-dI lacks this group, forming only two hydrogen bonds.
- Functional Roles: dG is a canonical DNA base critical for stable Watson-Crick pairing. 2'-dI’s universal base property allows mismatched pairing, contributing to mutagenesis but also enabling flexible oligonucleotide design .
- Research Findings :
This compound vs. 3'-Deoxyinosine (3'-dI)
- Structural Differences : 3'-dI lacks a hydroxyl group at the 3' position of deoxyribose, unlike 2'-dI.
- Functional Roles: 3'-dI is a metabolite of cordycepin (3'-deoxyadenosine) and exhibits distinct pharmacokinetics. It is systemically absorbed after oral cordycepin administration, unlike its parent compound .
- Applications :
This compound vs. 2'-Deoxyadenosine (dA)
- Functional Relationship : dA deaminates to form 2'-dI, linking the two in DNA damage pathways .
- Repair enzymes like E. coli endonuclease V specifically recognize 2'-dI lesions, cleaving the DNA backbone to initiate repair .
Comparative Data Table
Activité Biologique
2'-Deoxyinosine (2'-dI) is a nucleoside that plays a significant role in various biological processes, particularly in the context of cancer therapy and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a modified nucleoside derived from inosine, characterized by the absence of an oxygen atom at the 2' position of the ribose sugar. Its structure allows it to participate in DNA synthesis and cellular signaling pathways, influencing various biological activities.
1. Antitumor Activity
Recent studies have highlighted the potential of this compound as an enhancer of antitumor activity, particularly when used in combination with other chemotherapeutic agents. For instance:
- Combination with 5-Fluorouracil (FUra): Research demonstrated that 2'-dI significantly increased the sensitivity of colorectal cancer cell lines (HT29 and SW620) to FUra by up to 700 times. This enhancement was attributed to increased thymidylate synthase inhibition and apoptosis induction, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .
- Aptamer Modifications: The incorporation of 2'-dI into aptamers such as AS1411 has been shown to enhance their binding affinity to nucleolin, a protein overexpressed in many tumors. Modified aptamers exhibited improved stability and antitumor efficacy, leading to S-phase cell cycle arrest and inhibition of DNA replication .
2. Modulation of Cellular Processes
- Cell Cycle Regulation: Studies indicated that 2'-dI-modified aptamers could effectively induce cell cycle arrest in tumor cells. This was evidenced by enhanced G-quadruplex stabilization and alterations in protein interactions that regulate cell proliferation .
- MicroRNA Expression: The application of modified 2'-dI sequences has been associated with significant changes in microRNA expression profiles related to breast cancer. Specifically, certain modifications led to upregulation of tumor suppressive miRNAs while downregulating oncogenic ones, demonstrating its potential role in gene regulation .
Case Study: Enhanced Antitumor Efficacy
In a controlled animal study involving human xenografts, the combination treatment of FUra with 2'-dI showed notable improvements in tumor reduction compared to FUra alone. The study's findings suggested that 2'-dI not only enhances drug sensitivity but also promotes apoptosis through Fas signaling pathways, highlighting its dual role as both a chemotherapeutic enhancer and an apoptotic agent .
Table 1: Summary of Antitumor Effects of this compound
Cell Line | Sensitivity Increase (FUra) | Apoptosis Induction (%) | TS Inhibition (%) |
---|---|---|---|
HT29 | 38 times | Early: 19%, Late: 130% | 78% |
SW620 | 700 times | Early: 210%, Late: 497% | 95% |
CaCo2 | No significant increase | No significant increase | 58% |
Q & A
Basic Research Questions
Q. What are the base-pairing properties of 2'-deoxyinosine (dI) in oligonucleotide design, and how can these be leveraged experimentally?
dI exhibits degenerate base-pairing, initially thought to pair indiscriminately with all four natural bases (A, T, C, G). However, studies using melting temperature analysis and solid-phase hybridization reveal a preference for pairing with deoxycytidine (dC) under physiological conditions . For probe design, dI can be strategically placed in regions of sequence ambiguity to reduce mismatches. For example, Martin et al. (1985) demonstrated that dI-containing probes hybridize with higher fidelity when paired with dC-rich regions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
dI requires stringent safety measures due to its instability and potential degradation hazards:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant suits, and safety goggles. Gloves must be inspected for integrity and removed without touching outer surfaces .
- Storage: Store at -20°C in airtight containers to prevent hygroscopic degradation and thermal instability .
- Ventilation: Ensure fume hoods or local exhaust systems are used to avoid inhalation exposure .
Q. How does this compound arise in DNA, and what repair mechanisms are involved?
dI forms via deamination of deoxyadenosine (dA) by nitrosative stress or enzymatic activity. In E. coli, endonuclease V recognizes and excises dI, cleaving the phosphodiester bond 3′ to the lesion. A functional assay by Lee et al. (2013) involves embedding dI in a restriction enzyme recognition site (e.g., EcoRI) paired with dG in the complementary strand; repair efficiency is quantified via gel electrophoresis of digested DNA .
Advanced Research Questions
Q. How can this compound be used to detect minor viral populations in HIV-1 drug resistance studies?
dI enhances the discriminatory power of allele-specific PCR by destabilizing primer-template mismatches. A quantitative real-time PCR assay with dI at the 3′ end of primers increases specificity 5–10-fold, enabling detection of L90M and M184V mutations at frequencies as low as 0.01% in HIV-1 populations . Methodological optimization includes adjusting dI position and annealing temperature to balance sensitivity and specificity.
Q. What experimental evidence challenges the notion of dI as a "universal base," and how should researchers address this in probe design?
While early studies suggested dI acts as a universal base, footprinting and thermodynamic analyses show it mimics dG, preferentially pairing with dC. For instance, substituting dG with dI in a 5′CpG3′ cross-linking site abolished DNA adduct formation, confirming dI's inability to replicate dG's N-2 alkylation capacity . Researchers should avoid dI in contexts requiring true universality and instead use it to stabilize dC-rich duplexes .
Q. How can DNA-templated synthesis (DTS) utilize dI to construct chemically diverse libraries?
dI's degenerate pairing enables "universal template" designs for DTS. Li et al. (2013) demonstrated this by synthesizing libraries with a single dI-containing template, directing reactions with diverse reactant DNAs. Key steps include:
- Template Design: Incorporate dI at variable positions to hybridize with multiple sequences.
- Encoding: Use photocleavable linkers and reactant DNA barcodes for hit identification.
- Validation: Confirm library diversity via next-generation sequencing and LC-MS .
Q. What methodological advancements improve the detection of dI-mediated DNA repair by alkyladenine DNA glycosylase (hAAG)?
A fluorescence-based assay combines autocatalytic recycling amplification with T7 exonuclease-mediated mismatch discrimination. Optimization parameters include:
- Probe Design: Hairpin probes with dI at lesion sites.
- Reaction Conditions: Adjust T7 exo concentration (0.1–1 U/µL) and amplification time (30–60 min) to maximize signal-to-noise ratios .
Q. Data Contradiction Analysis
Q. How do conflicting reports on dI's base-pairing behavior impact experimental outcomes, and how can researchers mitigate this?
Discrepancies arise from context-dependent pairing (e.g., sequence environment, ionic strength). For example:
- Case-Green & Southern (1994): Reported dI's hybridization efficiency varies with neighboring bases (e.g., dI-dT pairs destabilize duplexes) .
- Martin et al. (1985): Found dI-dC pairs stabilize duplexes by 1–2 kcal/mol compared to dI-dA . Mitigation Strategy: Pre-screen dI-containing oligonucleotides via thermal denaturation assays and compare ΔTm values to predicted models .
Q. Methodological Best Practices
Q. What quality control measures ensure the integrity of dI-containing oligonucleotides in long-term studies?
Propriétés
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346428 | |
Record name | 2'-Deoxyinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxyinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
890-38-0 | |
Record name | Deoxyinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyinosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Deoxyinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-deoxyinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-DEOXYINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0RQ6SBWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deoxyinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 250 dec °C, 250 °C | |
Record name | Deoxyinosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deoxyinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.